molecular formula C7H6BrNO2 B12439900 1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone

1-(5-Bromo-2-hydroxypyridin-3-YL)ethanone

Cat. No.: B12439900
M. Wt: 216.03 g/mol
InChI Key: OQUCRWYOGFVNNY-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromopyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of an acetyl group at the third position and a bromine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromopyridin-2(1H)-one typically involves the bromination of 3-acetylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Acetyl-5-bromopyridin-2(1H)-one may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Carboxylic acids or alcohols derived from the acetyl group.

    Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

3-Acetyl-5-bromopyridin-2(1H)-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Explored for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and bromine groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylpyridin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromopyridin-2(1H)-one: Lacks the acetyl group, affecting its chemical properties and reactivity.

    3-Acetyl-4-bromopyridin-2(1H)-one: Bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

3-Acetyl-5-bromopyridin-2(1H)-one is unique due to the specific positioning of the acetyl and bromine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-acetyl-5-bromo-1H-pyridin-2-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11)

InChI Key

OQUCRWYOGFVNNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CNC1=O)Br

Origin of Product

United States

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